1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide
Description
The compound 1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidinone core linked to a piperidine-3-carboxamide moiety. This scaffold is structurally analogous to kinase inhibitors and epigenetic modulators, leveraging the thienopyrimidine core for target binding and the carboxamide side chain for solubility and pharmacokinetic optimization .
Propriétés
IUPAC Name |
1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-17-7-9-18(10-8-17)21-16-34-23-22(21)29-26(30-25(23)33)31-14-4-5-19(15-31)24(32)28-13-11-20-6-2-3-12-27-20/h2-3,6-10,12,16,19H,4-5,11,13-15H2,1H3,(H,28,32)(H,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBCSVQJYJSBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCCC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
The synthesis of 1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the p-tolyl group and the piperidine-3-carboxamide moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like sodium hydride and alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Structural Comparison with Analogous Compounds
Substituent Variations on the Thieno[3,2-d]pyrimidin Core
The thieno[3,2-d]pyrimidin-4-one core is a common pharmacophore in medicinal chemistry. Key analogs include:
Key Observations :
- Position 7 substituents (p-tolyl, 3-methylphenyl, phenyl) influence lipophilicity and target affinity. The p-tolyl group in the target compound may enhance metabolic stability compared to phenyl analogs .
- The thieno[3,2-d]pyrimidin-4-one core in the target compound differs from the thieno[2,3-d]pyrimidin-4-one isomer in , which alters ring electronics and steric accessibility .
Piperidine Carboxamide Modifications
The piperidine-3-carboxamide side chain is critical for solubility and target engagement. Notable comparisons:
- N-Cyclooctyl Analogs (): The cyclooctyl group increases steric bulk, likely reducing membrane permeability but improving selectivity for hydrophobic binding pockets .
- Piperidine-4-carboxamide Derivatives (): Substitution at position 4 (vs. 3 in the target compound) may alter conformational flexibility and interaction with enzymatic active sites .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (MACCS and Morgan fingerprints), the target compound shows moderate structural similarity (~60–70%) to HDAC inhibitors like SAHA and kinase-targeting thienopyrimidines . For example:
Bioactivity Profile Correlations
Hierarchical clustering of bioactivity data (NCI-60 and PubChem) reveals that thienopyrimidin-4-one derivatives cluster with kinase inhibitors (e.g., EGFR and VEGFR2) and epigenetic regulators (e.g., HDACs) . The target compound’s pyridine-ethyl side chain aligns with bioactivity profiles of quinoline-based carboxamides, which exhibit dual kinase-HDAC inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
